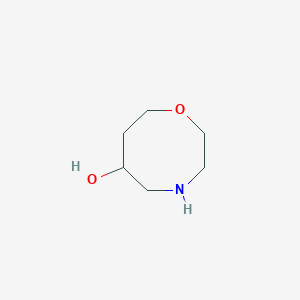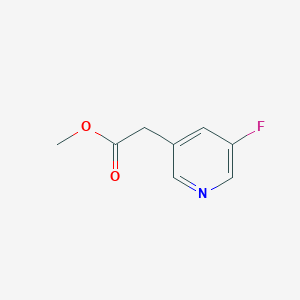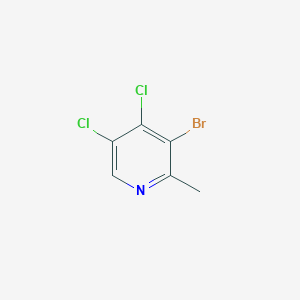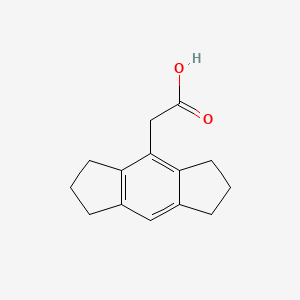
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-: is a chemical compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . It is a derivative of indacene, a polycyclic aromatic hydrocarbon, and is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms added to the indacene core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- involves multiple steps. One notable method includes the sulfonylation with chlorosulfonic acid in methylene chloride, followed by the formation of a pyridinium salt and reaction with phosphorus pentachloride . Another method involves the use of trifluoroacetic acid in dichloromethane at 25°C for a few hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multi-step synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Análisis De Reacciones Químicas
Types of Reactions
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, phosphorus pentachloride, and chlorosulfonic acid . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various sulfonylated and acylated derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Comparación Con Compuestos Similares
Similar Compounds
s-Indacene-1,3,5,7(2H,6H)-tetraone: A similar compound with a tetraone structure, used in different chemical applications.
1,3-Dioxo-5,6-indanedicarboxylic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- is unique due to its specific hexahydro structure, which imparts different chemical reactivity and biological activity compared to its analogs . This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
68293-39-0 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)8-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6,8H2,(H,15,16) |
Clave InChI |
YMSAKLKEEFHGIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(CCC3)C(=C2C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


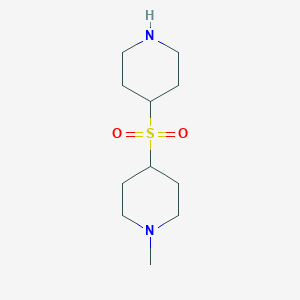
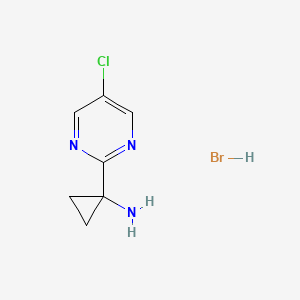
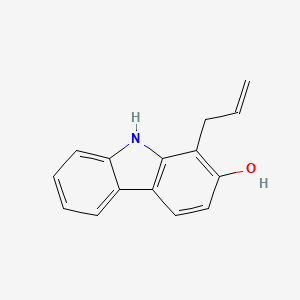
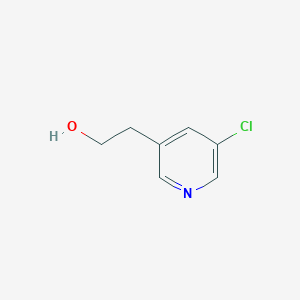
![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
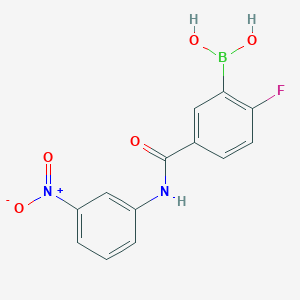
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
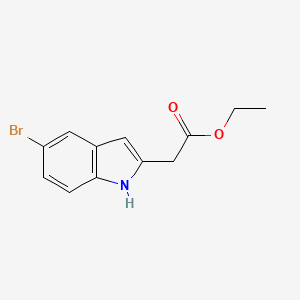
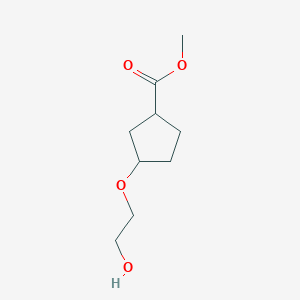
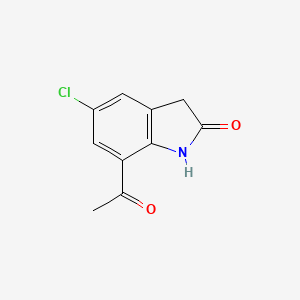
![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
